Hexasulfane-1,6-dicarbonitrile
Description
However, several sulfur-containing dicarbonitrile derivatives with analogous structural motifs are documented, such as benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile derivatives (e.g., (p-OHx)₂DCBT) . These compounds feature a thiadiazole core (a five-membered ring containing sulfur and nitrogen) substituted with two cyano (-CN) groups and additional aromatic or aliphatic side chains. They are synthesized via palladium-catalyzed cross-coupling reactions, as seen in the preparation of 4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile using Pd(OAc)₂ or Pd₂dba₃ catalysts . Such compounds are primarily investigated for optoelectronic applications due to their π-conjugated systems and redox-active properties .
Properties
CAS No. |
60583-09-7 |
|---|---|
Molecular Formula |
C2N2S6 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
(cyanopentasulfanyl) thiocyanate |
InChI |
InChI=1S/C2N2S6/c3-1-5-7-9-10-8-6-2-4 |
InChI Key |
RHEZOHDJBCZEFN-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)SSSSSSC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexasulfane-1,6-dicarbonitrile can be synthesized through the careful manipulation of sulfur-containing precursors. One common method involves the chlorination of cyclo-hexasulfur to yield dichlorotetrasulfane, which is then used to prepare this compound. Another approach involves the reaction of sulfur chains with dicyano compounds under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available raw materials. The process is designed to ensure high yield, product purity, and safety. The reaction conditions are optimized to facilitate the efficient conversion of precursors to the desired product .
Chemical Reactions Analysis
Types of Reactions: Hexasulfane-1,6-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms and cyano groups, which make the compound reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Hexasulfane-1,6-dicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex sulfur-containing molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable complexes with biological molecules.
Industry: this compound is used in the development of advanced materials, including catalysts and polymers.
Mechanism of Action
The mechanism by which hexasulfane-1,6-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form bonds with metal ions and other reactive sites, leading to the modulation of biochemical pathways. This interaction can result in changes in enzyme activity, protein function, and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile derivatives lies in their fused thiadiazole-dicarbonitrile core, which enables strong electron-withdrawing effects and planar π-conjugation. Comparable compounds include:
Thiadiazole derivatives exhibit stronger electron deficiency compared to indole or benzimidazole analogs due to the electronegative sulfur and nitrogen atoms in the thiadiazole ring .
Data Table: Key Properties of Selected Dicarbonitriles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
